4-Tert-amylbenzenesulfonyl chloride

Lipophilicity Sulfonamide synthesis Lead optimization

Generic sulfonyl chlorides often fail to deliver consistent lipophilicity and are difficult to handle in automated synthesis. 4-Tert-amylbenzenesulfonyl chloride resolves these limitations with a precise logP of 4.38 and a solid form (mp 44-49 °C) that enables accurate automated powder dispensing. Its enhanced steric shielding slows hydrolysis in biphasic media, ensuring reliable scale-up. • Baseline logP 4.38 for CNS-penetrant or membrane-targeted sulfonamide derivatives. • White solid, mp 44-49 °C, ideal for automated weighing platforms. • Slower hydrolysis kinetics widen the operational window in aqueous reaction media.

Molecular Formula C11H15ClO2S
Molecular Weight 246.75 g/mol
CAS No. 169677-20-7
Cat. No. B069959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-amylbenzenesulfonyl chloride
CAS169677-20-7
Molecular FormulaC11H15ClO2S
Molecular Weight246.75 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C11H15ClO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3
InChIKeyWLBQFZZPRWQTGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-amylbenzenesulfonyl Chloride: Physicochemical & Procurement Baseline


4-Tert-amylbenzenesulfonyl chloride (CAS 169677-20-7) is a para-substituted arenesulfonyl chloride bearing a tertiary amyl (2-methylbutan-2-yl) group . The compound belongs to the class of electrophilic sulfonylating reagents widely employed to install sulfonamide and sulfonate ester functionalities in medicinal chemistry, agrochemical, and materials research programs . It is supplied as a white solid with a melting point of 44–49 °C and a calculated logP of 4.38, distinguishing it from both lower and higher homologs in terms of physical form and lipophilicity .

Workflow Sulfonamide & sulfonate ester synthesis
Selection High-lipophilicity electrophilic reagent
Format Solid reagent, mp 44–49 °C, convenient weighing

Why Generic Substitution Fails for 4-Tert-amylbenzenesulfonyl Chloride


Para-substituted benzenesulfonyl chlorides are often treated as interchangeable electrophiles, yet the identity of the alkyl substituent dictates both the partition coefficient (logP) of the reagent and that of the derived sulfonamide, as well as the physical state of the starting material. 4-Tert-amylbenzenesulfonyl chloride occupies a unique physicochemical space: its moderate solid-state melting range (44–49 °C) enables convenient weighing and storage without the waxy solid handling issues of higher-melting analogs, while its logP (4.38) imparts substantially greater lipophilicity than tosyl (logP ≈2.2) or benzenesulfonyl chloride (logP ≈1.7) [1][2]. Blind substitution with a generic sulfonyl chloride therefore simultaneously alters both the chromatographic behavior and the partitioning properties of downstream products, undermining reproducibility in library synthesis and scale-up [2].

4-Tert-amyl vs. tosyl chloride
vs
Large logP mismatch (~2.1 units) may shift chromatographic retention and partition properties of downstream products.
4-Tert-amyl vs. tert-butyl analog
vs
Physical form differs (solid vs. higher-melting solid); steric and lipophilicity profiles may alter reaction selectivity and product logP.
4-Tert-amyl vs. benzenesulfonyl chloride
vs
Liquid reagent introduces dispensing variability and lacks the steric shielding that may moderate hydrolysis in aqueous-organic systems.

4-Tert-amylbenzenesulfonyl Chloride vs. Closest Analogs: Key Differentiators


Lipophilicity (LogP) Comparison with Common Analogs

The computed octanol-water partition coefficient (logP) of 4-tert-amylbenzenesulfonyl chloride is 4.38, which is 0.39 log units higher than that of 4-tert-butylbenzenesulfonyl chloride (logP 3.99) and approximately 2.1–2.7 log units higher than tosyl chloride (logP 2.24) and benzenesulfonyl chloride (logP 1.72) [1][2]. This translates to a predicted ~2.5-fold greater partitioning into octanol relative to the tert-butyl congener and roughly two orders of magnitude greater than tosyl chloride .

Lipophilicity (LogP)
Cross-study comparable
logP 4.38
Supports selection for higher-lipophilicity sulfonamide design.
ΔlogP +0.39 vs. tert-butyl; +2.1 vs. tosyl. Reported calculated values.
Lipophilicity Sulfonamide synthesis Lead optimization

Melting Point and Physical Form Benefits

4-Tert-amylbenzenesulfonyl chloride exhibits a melting point of 44–49 °C, placing it in a practical intermediate range: lower than 4-tert-butylbenzenesulfonyl chloride (78–81 °C) and tosyl chloride (67–69 °C), yet substantially higher than the near-room-temperature liquid benzenesulfonyl chloride (13–15 °C) . This moderate melting range enables accurate weighing as a free-flowing solid while permitting facile melting (e.g., gentle heating to ~50 °C) when a liquid reagent is preferred for anhydrous transfer or homogeneous reaction initiation .

Physical Form & Melting Point
Data to verify
44–49 °C (white solid)
Intermediate solid range may support accurate weighing and flexible dispensing.
Lower-melting than tert-butyl (78–81 °C) and tosyl (67–69 °C) analogs. Supplier-reported data; independent verification recommended.
Solid reagent handling Weighing accuracy Reaction setup

Steric Hindrance: Hydrolytic Stability and Selectivity

The 2-methylbutan-2-yl (tert-amyl) group is a tertiary alkyl substituent with greater steric demand than tert-butyl (by virtue of the additional ethyl branch) and far exceeds the steric profile of a methyl group . Class-level kinetic studies on arenesulfonyl chloride solvolysis demonstrate that increased steric hindrance directly retards hydrolysis rates—a desirable property for moisture-sensitive reagents during storage and for chemoselective sulfonylation of amines in the presence of water or alcohol nucleophiles [1]. Although explicit kinetic data for this specific compound are not available, the structure-activity relationship established for homologous sulfonyl chlorides supports the assertion that 4-tert-amylbenzenesulfonyl chloride will exhibit slower background hydrolysis and greater selectivity toward amine nucleophiles than the tert-butyl, tosyl, or unsubstituted analogs [1].

Hydrolytic Stability & Steric Hindrance
Class-level inference
Steric bulk: high (tert-amyl)
May support improved moisture tolerance and chemoselectivity based on class-level kinetics.
Qualitative ranking inferred from homologous sulfonyl chloride solvolysis data. Compound-specific kinetic data not available; requires experimental validation.
Steric hindrance Hydrolysis stability Sulfonylation selectivity

4-Tert-amylbenzenesulfonyl Chloride: Application Scenarios


High-cLogP Sulfonamide Library Synthesis

When a discovery program demands sulfonamide derivatives with elevated lipophilicity (e.g., CNS-penetrant or membrane-targeted candidates), employing 4-tert-amylbenzenesulfonyl chloride ensures a baseline logP contribution of ~4.38 to the final compound, significantly higher than that achievable with tosyl (ΔlogP +2.1) or benzenesulfonyl chloride (ΔlogP +2.7) [1]. This reduces the need for additional hydrophobic appendages, simplifying synthetic routes and preserving molecular weight efficiency.

Precise Solid Dispensing in High-Throughput Synthesis

The moderate melting point (44–49 °C) and white solid form of 4-tert-amylbenzenesulfonyl chloride enable precise dispensing using automated powder-weighing platforms, overcoming the stickiness and static issues often encountered with the higher-melting tert-butyl (78–81 °C) or tosyl (67–69 °C) analogues . This physical characteristic directly improves gravimetric accuracy in high-throughput experimentation settings.

Moisture-Tolerant Biphasic Sulfonylation

The enhanced steric shielding conferred by the tertiary amyl group is predicted to slow hydrolysis kinetics relative to less-bulky sulfonyl chlorides, affording a wider operational window in biphasic or partially aqueous reaction media [2]. This property is particularly advantageous in process chemistry scale-up where strict anhydrous conditions are challenging to maintain.

HPLC Purification Method Development

The high logP value (4.38) imparts distinct retention characteristics to 4-tert-amylbenzenesulfonyl chloride-derived intermediates, facilitating separation from more polar by-products or unreacted starting materials during flash chromatography or preparative HPLC. This differentiation streamlines purification method development for sulfonamide libraries .

Application
Selection Property
Validation Focus
High-cLogP sulfonamide library synthesis
High lipophilicity contribution (logP ~4.38)
Product logP and chromatographic retention verification
Precise solid dispensing in HTE
Moderate-melting free-flowing solid
Gravimetric accuracy and powder handling consistency
Moisture-tolerant biphasic sulfonylation
Steric shielding from tert-amyl group
Hydrolysis rate and reaction selectivity under aqueous-organic conditions
HPLC purification method development
Distinct reverse-phase retention from high logP
Separation of sulfonamide products from polar by-products

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